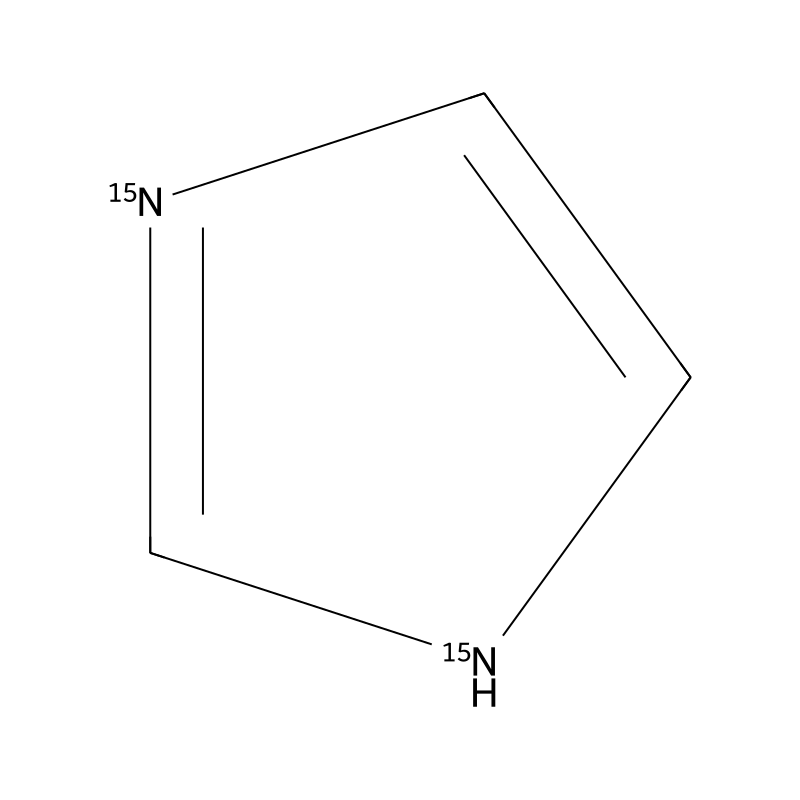

(~15~N_2_)-1H-Imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(~15~N_2_)-1H-Imidazole is a stable isotope-enriched heterocycle wherein both nitrogen atoms in the imidazole ring are replaced with the spin-1/2 ^15^N isotope, typically at >98 atom % purity [1]. With a molecular weight of 70.06 g/mol, it serves as a critical precursor for synthesizing stable-isotope-labeled active pharmaceutical ingredients (APIs), such as histidines and nitroimidazole antibiotics, and functions as an ultra-sensitive probe in advanced nuclear magnetic resonance (NMR) spectroscopy . By replacing the quadrupolar ^14^N nuclei with ^15^N, this compound eliminates severe NMR line broadening, enabling high-resolution structural biology studies, metalloprotein coordination tracking, and state-of-the-art SABRE-SHEATH hyperpolarization workflows [2].

Substituting (~15~N_2_)-1H-Imidazole with unlabeled imidazole or singly labeled ^15^N-imidazole critically compromises analytical sensitivity and structural resolution. Unlabeled imidazole relies on the ^14^N isotope (I=1), which possesses a quadrupole moment that causes rapid nuclear relaxation and unreadable, broadened NMR signals in complex biological matrices [1]. While singly labeled ^15^N-imidazole offers spin-1/2 advantages, imidazole undergoes rapid tautomerization—constant proton hopping between the N1 and N3 positions [2]. In a singly labeled compound, this dynamic exchange statistically dilutes the active coordinating site during metal binding, complicating spectral deconvolution. Doubly labeling ensures that the ^15^N nucleus is always present at the interaction interface, breaking chemical equivalence upon binding and providing an unambiguous, quantifiable chemical shift [3]. Furthermore, for mass spectrometry (LC-MS/MS) applications, the doubly labeled compound provides a clean M+2 mass shift, completely bypassing the natural M+1 background caused by endogenous ^13^C, which a singly labeled analog fails to avoid .

SABRE-SHEATH Hyperpolarization Signal Enhancement

In Signal Amplification By Reversible Exchange (SABRE-SHEATH) workflows, (~15~N_2_)-1H-Imidazole demonstrates extraordinary polarization transfer efficiency through its J-coupling network. Studies show it achieves up to a 45,700-fold NMR signal enhancement at 1.4 T [1], and >100,000-fold enhancement at 9.4 T compared to thermal equilibrium baselines [2]. This massive amplification allows for the detection of trace analytes, such as Zn^2+^, at a Limit of Detection (LOD) of 1.3 mM using benchtop NMR spectrometers [1].

| Evidence Dimension | 15N NMR Signal Enhancement |

| Target Compound Data | ~45,700-fold enhancement (at 1.4 T) |

| Comparator Or Baseline | Thermal equilibrium baseline (1x signal) |

| Quantified Difference | 4.5 x 10^4 magnitude increase in signal-to-noise |

| Conditions | SABRE-SHEATH hyperpolarization with parahydrogen and iridium pre-catalyst |

Allows researchers to perform ultra-sensitive, low-concentration tracking without requiring expensive, high-field superconducting NMR magnets.

Extended Polarization Lifetime (T1 Relaxation)

For molecular imaging and metabolic tracking, the lifetime of the hyperpolarized signal is a primary procurement constraint. Because the ^15^N nucleus has a low gyromagnetic ratio (roughly 1/10th that of ^1^H), it interacts weakly with external magnetic fields, drastically reducing signal decay. (~15~N_2_)-1H-Imidazole exhibits a T1 relaxation time of approximately 24 seconds in a 1:1 MeOH:H2O mixture at 9.4 T, far exceeding the typical sub-second T1 times of ^1^H-based probes [1].

| Evidence Dimension | T1 Polarization Lifetime |

| Target Compound Data | ~24 seconds (15N2-Imidazole) |

| Comparator Or Baseline | < 1 second (Typical 1H probes) |

| Quantified Difference | >24x longer temporal window for observation |

| Conditions | 9.4 T magnetic field, 1:1 MeOH:H2O solvent |

Provides a critically expanded temporal window to inject the probe, allow it to bind to biological targets, and acquire imaging data before the signal decays.

Unambiguous Metal Binding via Symmetry Breaking

When probing metal-ligand interactions, the dual label of (~15~N_2_)-1H-Imidazole is essential. In its neutral, unbound state, rapid proton hopping results in an identical chemical shift of 203.4 ppm for both ^15^N nuclei [1]. Upon binding to a metal ion like Zn^2+^, the chemical equivalence is immediately broken, resulting in distinct line broadening and a quantifiable reduction in chemical shift [1]. A singly labeled analog would yield a mixed population of coordinating and non-coordinating labeled sites due to tautomerization, cutting the definitive binding signal in half[2].

| Evidence Dimension | Binding-induced spectral resolution |

| Target Compound Data | 100% of binding events yield a symmetry-broken 15N shift |

| Comparator Or Baseline | Singly labeled 15N-imidazole (50% signal dilution per site) |

| Quantified Difference | 2x functional signal retention during coordination |

| Conditions | ZnCl2 titration monitored via 15N NMR |

Ensures that every molecule of the procured ligand actively contributes to the observable binding signal in structural biology assays.

Isotopic Mass Shift for LC-MS/MS Internal Standards

In quantitative mass spectrometry, internal standards must be easily distinguishable from the natural isotopic envelope of the analyte. (~15~N_2_)-1H-Imidazole provides a precise M+2 mass shift (MW 70.06 Da) compared to the unlabeled compound (MW 68.08 Da)[1]. Singly labeled ^15^N-imidazole only provides an M+1 shift, which frequently overlaps with the natural ~1.1% abundance of ^13^C in the target molecule, leading to baseline noise and quantification errors .

| Evidence Dimension | Isotopic Mass Shift |

| Target Compound Data | +2.00 Da (M+2) |

| Comparator Or Baseline | +1.00 Da (M+1 for singly labeled) |

| Quantified Difference | Complete separation from natural 13C M+1 envelope |

| Conditions | LC-MS/MS isotopic dilution workflows |

Prevents false-positive quantification in pharmacokinetic assays by cleanly separating the internal standard signal from the natural isotopic background.

Precursor for Hyperpolarized MRI Contrast Agents

Procured as the core building block to synthesize complex hyperpolarized probes (e.g., 1-^13^C-^15^N_2_-acetylimidazole or ^15^N-labeled metronidazole) for in vivo hypoxia imaging and metabolic tracking, leveraging its long T1 relaxation times and efficient SABRE-SHEATH polarization transfer [1].

Metalloprotein and Zinc Sensing Assays

The optimal ligand for 2D NMR studies of heme centers, cytochromes, and zinc-finger proteins. The dual ^15^N label ensures that tautomerization does not obscure the metal-nitrogen coordination signal, allowing precise measurement of binding kinetics and symmetry breaking [2].

Synthesis of Stable Isotope-Labeled APIs

Used as a primary starting material in the pharmaceutical industry to manufacture ^15^N-labeled histidines, antifungal agents, and nitroimidazole antibiotics. Its clean M+2 mass shift makes the downstream products ideal internal standards for LC-MS/MS pharmacokinetic profiling .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard